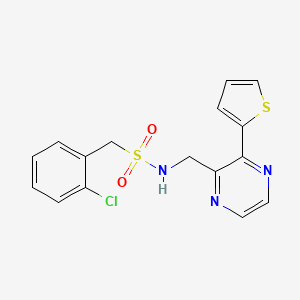

1-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)methanesulfonamide

Description

1-(2-Chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group linked to a 2-chlorophenyl moiety and a pyrazine-thiophene hybrid heterocyclic system. The pyrazine core (a six-membered ring with two nitrogen atoms at positions 1 and 4) is substituted at position 3 with a thiophen-2-yl group, while the sulfonamide nitrogen is connected to a methyl group attached to the pyrazine ring.

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S2/c17-13-5-2-1-4-12(13)11-24(21,22)20-10-14-16(19-8-7-18-14)15-6-3-9-23-15/h1-9,20H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVSWULKOZHMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)methanesulfonamide, with the CAS number 2034366-68-0, is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 344.8 g/mol. The structure features a chlorophenyl group, a thiophene moiety, and a pyrazine derivative, which contribute to its diverse biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing pyrazole and thiophene rings have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism of action often involves inhibition of key signaling pathways associated with tumor growth and proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 (breast) | 12.5 | Apoptosis induction |

| B | A549 (lung) | 10.0 | EGFR inhibition |

| C | HCT116 (colon) | 15.0 | ROS modulation |

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives has been well-documented. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The presence of the thiophene ring is particularly noted for enhancing antibacterial activity .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Studies on related pyrazole derivatives have shown that they can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like this compound can be significantly influenced by structural modifications:

- Chlorine Substitution : The presence of chlorine in the phenyl ring enhances lipophilicity and increases binding affinity to biological targets.

- Thiophene Incorporation : This moiety is crucial for improving the compound's interaction with cellular membranes and increasing bioavailability.

- Pyrazine Linkage : The pyrazine ring contributes to the overall stability and reactivity of the compound.

Case Studies

Several case studies have explored the biological activity of related compounds:

- Case Study 1 : A derivative with a similar scaffold was tested against multiple cancer cell lines, showing an IC50 value of 8 µM against breast cancer cells due to its apoptotic effects.

- Case Study 2 : Another study highlighted the antimicrobial efficacy of a related sulfonamide against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Case Study 3 : Research on anti-inflammatory properties revealed that compounds containing both thiophene and pyrazine significantly reduced IL-6 levels in vitro.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2-chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. These may include the formation of the thiophene and pyrazine moieties, followed by the introduction of the chlorophenyl and methanesulfonamide groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure and purity of the compound.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to its structural components .

- Antifungal Properties : Studies have demonstrated that pyrazole derivatives can inhibit fungal growth. The incorporation of thiophene and chlorophenyl groups may enhance this activity, making the compound a candidate for further antifungal studies .

- Anticancer Potential : Some derivatives of pyrazoles have been investigated for their anticancer properties. The specific structural features of this compound could contribute to its ability to induce apoptosis in cancer cells, although specific studies on this compound are still limited .

Therapeutic Uses

| Therapeutic Area | Potential Application |

|---|---|

| Antimicrobial | Targeting bacterial infections |

| Antifungal | Treatment of fungal infections |

| Anticancer | Possible use in cancer therapy |

| Neurological Disorders | Investigating effects on neurodegenerative diseases |

Case Studies

- Antimicrobial Efficacy : A study on related pyrazole compounds showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity, which could be applicable to this compound .

- Antifungal Activity : Research on similar compounds demonstrated significant inhibition of fungal pathogens, indicating that modifications to the pyrazole ring can lead to improved antifungal agents. This suggests potential for this compound in treating fungal infections .

- Cancer Research : Preliminary studies on pyrazole derivatives indicate their role in inhibiting tumor growth through apoptosis induction. Future research could explore the specific mechanisms by which this compound affects cancer cell lines .

Chemical Reactions Analysis

Sulfonamide Group

- Acid/Base Stability : The sulfonamide bond is stable under physiological pH but hydrolyzes slowly in strong acidic (HCl, 6M, Δ) or basic (NaOH, 4M, Δ) conditions, yielding 2-chlorophenylmethanesulfonic acid and the corresponding amine .

- Nucleophilic Substitution : The secondary amine in the sulfonamide resists alkylation/acylation due to steric hindrance from the pyrazine-thiophene group .

Thiophene Ring

- Electrophilic Substitution : The electron-rich thiophene undergoes nitration (HNO₃/H₂SO₄) at the 5-position and halogenation (Br₂/FeBr₃) at the 3-position .

- Oxidation : Treatment with m-CPBA forms thiophene-S-oxide, while H₂O₂/CH₃COOH yields the sulfone .

Table 2: Thiophene Reactivity

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitrothiophene derivative |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromothiophene derivative |

| Oxidation | m-CPBA, CH₂Cl₂ | Thiophene-S-oxide |

Pyrazine Ring Reactivity

- Nucleophilic Aromatic Substitution : The pyrazine ring’s electron-deficient nature allows substitution at the 5-position with strong nucleophiles (e.g., NH₃/EtOH, Δ) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the pyrazine to a dihydropyrazine, altering conjugation .

Table 3: Pyrazine Modification Pathways

| Reaction | Conditions | Outcome |

|---|---|---|

| Ammonia substitution | NH₃, EtOH, 80°C | 5-Aminopyrazine derivative |

| Hydrogenation | H₂ (1 atm), Pd-C, MeOH | 1,4-Dihydropyrazine |

Cross-Coupling and Functionalization

- Suzuki-Miyaura Coupling : Introducing boronic acids to the pyrazine or thiophene rings under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME) .

- Click Chemistry : The sulfonamide’s nitrogen can participate in Cu-catalyzed azide-alkyne cycloaddition if functionalized with an alkyne group .

Stability and Degradation

- Thermal Stability : Decomposes above 250°C, releasing SO₂ and chlorophenyl fragments .

- Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond, forming radical intermediates .

Biological Activity and Reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of a pyrazine-thiophene core, chlorophenyl substituent, and methanesulfonamide linkage. Comparisons with analogs highlight how variations in heterocyclic cores, substituents, and sulfonamide connectivity influence properties (Table 1).

Table 1: Structural Comparison of Sulfonamide Derivatives

| Compound Name | Heterocyclic Core | Substituents | Sulfonamide Linkage |

|---|---|---|---|

| 1-(2-Chlorophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)methanesulfonamide | Pyrazine-thiophene | 2-Chlorophenyl | N-Methylpyrazine attachment |

| 1-(2-Chlorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}methanesulfonamide | Oxane (tetrahydropyran) | 2-Chlorophenyl | N-Methyloxane attachment |

| 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Pyrazole | 4-Chlorophenyl, formyl group | None (carbaldehyde moiety) |

| N-[2-(3-Methyl-1-oxo-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide | Pyrrolo-pyrazine | 3-Methyl group | Ethyl chain attachment |

- Heterocyclic Core : The pyrazine-thiophene system in the target compound contrasts with oxane () or pyrrolo-pyrazine (). Pyrazine’s electron-deficient nature may enhance π-π stacking in biological targets, whereas oxane’s oxygen atom could improve solubility .

- Substituents : The 2-chlorophenyl group is associated with enhanced bioactivity in halogenated analogs (e.g., 4-chlorophenyl derivatives in showed superior antibacterial activity vs. methyl/methoxy groups) .

- Sulfonamide Connectivity : The direct attachment of sulfonamide to the pyrazine-methyl group differs from ethyl-linked pyrrolo-pyrazine derivatives (), which may alter pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.